molecular formula C9H10N2S B13233532 2-(1,2-Benzothiazol-3-yl)ethan-1-amine

2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Cat. No.: B13233532
M. Wt: 178.26 g/mol
InChI Key: COWCCYRORCGHQJ-UHFFFAOYSA-N
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Description

2-(1,2-Benzothiazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethanamine group attached to the benzothiazole ring

Preparation Methods

The synthesis of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Another method involves the use of thioamide or carbon dioxide as raw materials for the cyclization process . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(1,2-Benzothiazol-3-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Mechanism of Action

The mechanism of action of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-yl)ethanamine

InChI

InChI=1S/C9H10N2S/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6,10H2

InChI Key

COWCCYRORCGHQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CCN

Origin of Product

United States

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